molecular formula C22H29N3O5S B2937607 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide CAS No. 897611-30-2

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Cat. No.: B2937607
CAS No.: 897611-30-2
M. Wt: 447.55
InChI Key: IVHITJMVIDKKOE-UHFFFAOYSA-N
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Description

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a chemical compound with the molecular formula C22H29N3O5S and a molecular weight of 447.55 g/mol . It is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. The compound features a distinct molecular structure that incorporates a 2-methoxyphenyl-piperazine group, a sulfonyl ethyl linker, and a 2-phenoxypropanamide moiety. The piperazine sulfonamide scaffold is found in compounds studied for various biological activities. For instance, structurally related piperazine-based molecules have been investigated as precursors for serotonin (5-HT 1A ) receptor imaging agents and as potential inhibitors of metabolic enzymes like malate dehydrogenase (MDH) in cancer research . Another analogous compound with a piperazinyl-sulfonyl group has been documented in scientific literature . As such, this compound may serve as a valuable building block or intermediate in medicinal chemistry and drug discovery programs, particularly for researchers exploring new ligands for neurological targets or inhibitors in oncology. It may also be of interest in biochemical assay development and as a reference standard.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18(30-19-8-4-3-5-9-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-10-6-7-11-21(20)29-2/h3-11,18H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHITJMVIDKKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 2-methoxyaniline with chloroacetyl chloride to form the corresponding amide, followed by cyclization with ethylene diamine to yield the piperazine core. Subsequent sulfonation and coupling reactions with phenoxypropanamide complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding assays, and as a potential lead compound in drug discovery.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and inflammation.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products.

Mechanism of Action

The mechanism by which N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide exerts its effects involves interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Piperazine vs. Piperidine Derivatives

The compound’s piperazine core distinguishes it from piperidine-based analogs like W-18, W-15, and fentanyl (Figure 1, ). For example:

  • W-18/W-15 : These 2-piperidinyl sulfonamides are structurally related to fentanyl but lack opioid activity due to positional isomerism (2-piperidinyl vs. 4-piperidinyl in fentanyl) .
  • Fentanyl : A 4-piperidinyl opioid with high μ-receptor affinity. The target compound’s piperazine core and sulfonyl linkage suggest divergent pharmacology, likely targeting serotonin or other GPCRs instead of opioid receptors .

Comparison with 5-HT1A Receptor Ligands

The 4-(2-methoxyphenyl)piperazine moiety is shared with PET ligands 18F-FCWAY and 18F-Mefway , which target 5-HT1A receptors (). Key differences include:

  • 18F-FCWAY: Contains a cyclohexanecarboxamide group instead of the target’s phenoxypropanamide. The carboxamide structure in 18F-FCWAY contributes to high receptor affinity but suffers from defluorination, leading to bone uptake artifacts in PET imaging .
  • Target Compound: The phenoxypropanamide tail may reduce metabolic instability (e.g., defluorination) while maintaining 5-HT1A affinity.

Sulfonyl Group Variations

The sulfonyl ethyl linkage in the target compound contrasts with sulfonamide derivatives like N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ():

  • Compound: Features a tosyl (4-methylphenylsulfonyl) group, which is electron-withdrawing.
  • W-18/W-15 : Chlorophenyl/nitrophenyl sulfonamides exhibit strong electron-withdrawing effects, possibly contributing to unintended off-target activity (e.g., sigma receptor binding) .

Amide Tail Modifications

The phenoxypropanamide tail differentiates the target compound from other amide-based structures:

  • Fentanyl Analogs (): Use propanamide tails with thiophenethyl or phenylethyl groups for μ-opioid receptor binding. The target’s phenoxy group may reduce CNS penetration compared to fentanyl’s lipophilic tails .
  • 18F-FCWAY : A cyclohexanecarboxamide tail optimizes 5-HT1A affinity but limits metabolic stability. The target’s propanamide could offer a balance between affinity and stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Target Receptor Metabolic Stability Notes
N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide Piperazine-sulfonyl 2-Methoxyphenyl, phenoxypropanamide 5-HT1A/5-HT6 (hypothesized) Likely stable due to sulfonyl group
18F-FCWAY () Piperazine-carboxamide 2-Methoxyphenyl, cyclohexanecarboxamide 5-HT1A High defluorination; requires miconazole co-administration
W-18 () Piperidine-sulfonamide 4-Nitrophenylethyl, 4-chlorophenyl Sigma receptors (off-target) Unstable nitro group; potential toxicity
N-(4-fluorophenyl)-... () Piperazine-sulfonyl Tosyl, 4-fluorophenyl Unknown Tosyl group may enhance metabolic resistance

Research Findings and Implications

Receptor Binding Hypotheses

  • However, the phenoxypropanamide tail may reduce binding efficiency compared to carboxamide-based ligands .
  • Unlike W-18/W-15, the absence of nitro/chloro groups on the aryl ring may minimize off-target sigma receptor interactions .

Metabolic Considerations

  • The sulfonyl group likely improves stability compared to esters or ethers, but in vivo studies are needed to assess cleavage susceptibility.
  • Co-administration with CYP450 inhibitors (e.g., miconazole) may be unnecessary unless defluorination-like degradation pathways exist .

Pharmacokinetic Predictions

  • The phenoxy group’s moderate lipophilicity (compared to fentanyl’s thiophenethyl tail) may limit blood-brain barrier penetration, reducing CNS effects .
  • A pKa near 7.85 (similar to ’s compound) could enhance solubility at physiological pH, aiding oral bioavailability .

Future Research Directions

In vitro binding assays : Compare affinity for 5-HT1A, 5-HT6, and off-target receptors against reference ligands.

Metabolic profiling : Evaluate sulfonyl group stability and identify major metabolites.

In vivo PET imaging : Assess brain penetration and receptor occupancy in rodent models, with/without CYP450 inhibitors.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, particularly dopamine receptors, and its implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide backbone with a sulfonyl group linked to a piperazine moiety, which is further substituted with a 2-methoxyphenyl group. This unique structure is crucial for its biological activity:

  • Molecular Formula : C20H24N4O6S
  • Molecular Weight : 448.49 g/mol
  • CAS Number : 897611-24-4

This compound primarily interacts with dopamine D4 receptors. These receptors are implicated in various psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The compound's ability to modulate dopaminergic signaling pathways suggests potential therapeutic effects, such as:

  • Apoptosis Induction : Influencing cell death pathways in cancer models.
  • Inhibition of Cell Growth : Particularly in neuroblastoma and other malignancies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its receptor interactions. The following table summarizes key findings related to its biological activity:

Biological Activity Mechanism Implications
Dopamine D4 Receptor AntagonismModulates dopaminergic signalingPotential treatment for psychiatric disorders
Apoptosis Induction in Cancer CellsAlters cell survival pathwaysPossible anti-cancer agent
Influence on Neurotransmitter SystemsAffects mood and cognitionTherapeutic applications in mood disorders

Case Studies and Research Findings

  • Dopaminergic Pathways : Studies have shown that compounds similar to this compound can selectively bind to dopamine D4 receptors, leading to alterations in downstream signaling pathways associated with mood regulation and cognitive functions.
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in neuroblastoma cells, suggesting its potential as an anti-cancer agent. The mechanism involves the activation of specific apoptotic pathways that lead to cell death.
  • Psychiatric Applications : In animal models, the administration of related compounds has resulted in significant behavioral changes indicative of antipsychotic effects, supporting the hypothesis that this compound may have similar therapeutic benefits .

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